1,3-Diphenylimidazo[4,5-b]quinoxalin-2-one
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Overview
Description
1,3-Diphenylimidazo[4,5-b]quinoxalin-2-one is a heterocyclic compound that belongs to the class of imidazoquinoxalines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenylimidazo[4,5-b]quinoxalin-2-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-1H-imidazo[4,5-b]quinoxaline with benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenylimidazo[4,5-b]quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of the phenyl groups is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of reduced imidazoquinoxaline derivatives.
Substitution: Formation of substituted imidazoquinoxaline derivatives.
Scientific Research Applications
1,3-Diphenylimidazo[4,5-b]quinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 1,3-Diphenylimidazo[4,5-b]quinoxalin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1H-imidazo[4,5-b]quinoxaline
- 1,3-Diphenyl-1H-imidazo[4,5-b]pyridine
- 1,3-Diphenyl-1H-imidazo[4,5-b]pyrazine
Uniqueness
1,3-Diphenylimidazo[4,5-b]quinoxalin-2-one is unique due to its specific substitution pattern and the presence of both imidazole and quinoxaline rings. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
15051-50-0 |
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Molecular Formula |
C21H14N4O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1,3-diphenylimidazo[4,5-b]quinoxalin-2-one |
InChI |
InChI=1S/C21H14N4O/c26-21-24(15-9-3-1-4-10-15)19-20(25(21)16-11-5-2-6-12-16)23-18-14-8-7-13-17(18)22-19/h1-14H |
InChI Key |
UHOBWHNYDGGDMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4N=C3N(C2=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4N=C3N(C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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